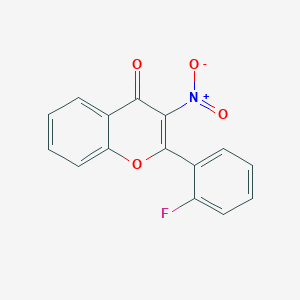
2-(2-Fluorophenyl)-3-nitrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-3-nitrochromen-4-one is an organic compound that belongs to the class of nitrochromenes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-3-nitrochromen-4-one varies depending on its application. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In antiviral activity, it inhibits viral replication by interfering with the viral DNA or RNA synthesis. In biochemistry, it acts as a fluorescent probe by binding to specific amino acid residues in proteins and emitting fluorescence upon excitation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Fluorophenyl)-3-nitrochromen-4-one depend on its concentration and the specific application. In cancer cells, it induces apoptosis and inhibits cell proliferation. In antiviral activity, it inhibits viral replication. In biochemistry, it acts as a fluorescent probe for studying protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Fluorophenyl)-3-nitrochromen-4-one in lab experiments include its high quantum yield, good thermal stability, and potential applications in various fields of research. However, the limitations include its low solubility in water and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Fluorophenyl)-3-nitrochromen-4-one. In medicinal chemistry, further studies can be conducted to investigate its potential as a treatment for various types of cancer and viral infections. In biochemistry, it can be used for studying protein-protein interactions in more detail. In materials science, it can be investigated for its potential use in OLEDs and other optoelectronic devices. Additionally, further studies can be conducted to improve its solubility and develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-(2-Fluorophenyl)-3-nitrochromen-4-one involves the reaction of 2-fluorobenzaldehyde and 3-nitroacetophenone in the presence of a base and a catalyst. The reaction proceeds through an aldol condensation reaction, followed by cyclization to form the chromenone ring. The yield of the reaction is typically around 60-70%, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-3-nitrochromen-4-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has shown promising activity against viruses such as influenza and herpes simplex virus. In biochemistry, this compound has been used as a fluorescent probe for studying protein-protein interactions. In materials science, it has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its high quantum yield and good thermal stability.
Eigenschaften
CAS-Nummer |
187585-44-0 |
|---|---|
Produktname |
2-(2-Fluorophenyl)-3-nitrochromen-4-one |
Molekularformel |
C15H8FNO4 |
Molekulargewicht |
285.23 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8FNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H |
InChI-Schlüssel |
VYAHDXZZNWHVPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3F)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3F)[N+](=O)[O-] |
Synonyme |
4H-1-Benzopyran-4-one,2-(2-fluorophenyl)-3-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



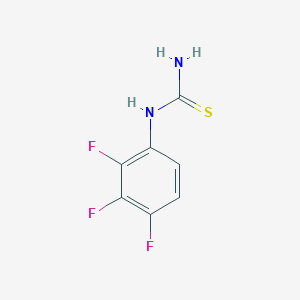
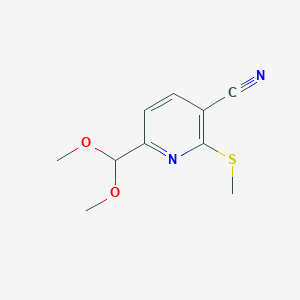
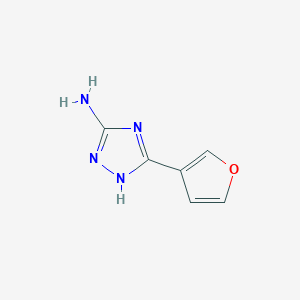
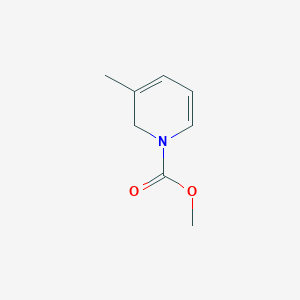
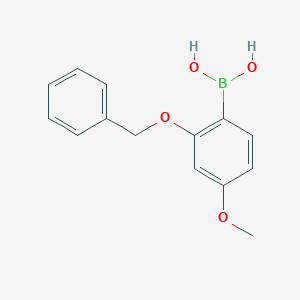
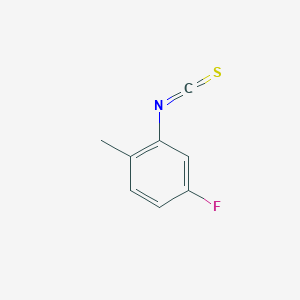
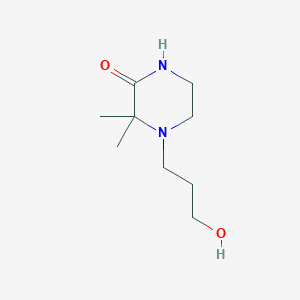
![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)
![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)
![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)
![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)
![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)
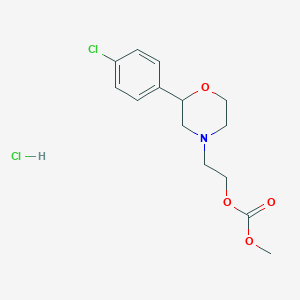
![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)